molecular formula C10H7F2NO2 B3373851 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile CAS No. 1016690-71-3

3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B3373851
CAS No.: 1016690-71-3
M. Wt: 211.16 g/mol
InChI Key: GNOQAQXIQNZMTM-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.17 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of substituted phenyl derivatives .

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group may also play a role in its biological activity by interacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Trifluoromethoxy)phenyl]-3-oxopropanenitrile
  • 3-[2-(Methoxy)phenyl]-3-oxopropanenitrile
  • 3-[2-(Chloromethoxy)phenyl]-3-oxopropanenitrile

Uniqueness

3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity .

Properties

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-1-3-7(9)8(14)5-6-13/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOQAQXIQNZMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis from 1.5 g (7.4 mmol, 1.0 eq) of 2-Difluoromethoxy-benzoic acid methyl ester (route A1bis). The crude product was used directly for the next step.
Quantity
0 (± 1) mol
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reactant
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1.5 g
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reactant
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crude product
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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